molecular formula C8H7FN2O B14049437 (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B14049437
M. Wt: 166.15 g/mol
InChI Key: XBGMGKQXUZHLTI-UHFFFAOYSA-N
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Description

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 8th position of the imidazo[1,2-a]pyridine ring and a methanol group at the 2nd position. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields high purity products.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up using similar reaction conditions. The use of microwave irradiation ensures a fast and clean reaction, which is crucial for large-scale production. The raw materials required for the synthesis are readily available, and the process is cost-effective .

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of imidazopyridines, such as aldehydes, carboxylic acids, alcohols, and amines .

Scientific Research Applications

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the specific positioning of the fluorine atom and methanol group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

(8-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGMGKQXUZHLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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